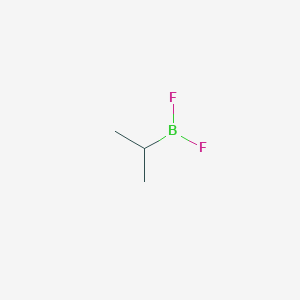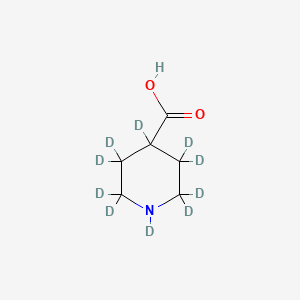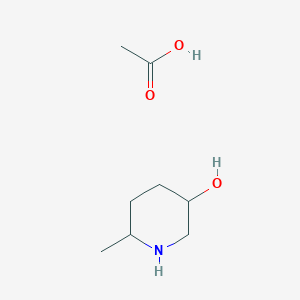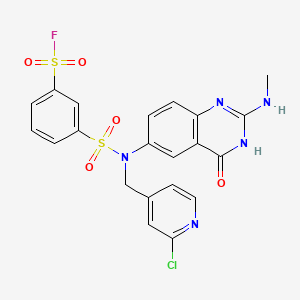![molecular formula C6H6F4 B13423016 Bicyclo[2.2.0]hexa-1,3,5-triene,2,3,5,6-tetrafluoro-(9ci)](/img/structure/B13423016.png)
Bicyclo[2.2.0]hexa-1,3,5-triene,2,3,5,6-tetrafluoro-(9ci)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[220]hexa-1,3,5-triene,2,3,5,6-tetrafluoro-(9ci) is a unique organic compound characterized by its bicyclic structure and the presence of four fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[2.2.0]hexa-1,3,5-triene,2,3,5,6-tetrafluoro-(9ci) typically involves the fluorination of bicyclo[2.2.0]hexa-1,3,5-triene. One common method includes the use of elemental fluorine or fluorinating agents such as xenon difluoride (XeF2) under controlled conditions to achieve the desired tetrafluorinated product .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, utilizing specialized equipment to handle the reactive fluorine gas safely. The reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.0]hexa-1,3,5-triene,2,3,5,6-tetrafluoro-(9ci) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of fluorinated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions include various fluorinated derivatives and substituted bicyclic compounds, depending on the reagents and conditions used .
Scientific Research Applications
Bicyclo[2.2.0]hexa-1,3,5-triene,2,3,5,6-tetrafluoro-(9ci) has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex fluorinated organic compounds.
Biology: Investigated for its potential use in biochemical studies due to its unique structural properties.
Medicine: Explored for its potential as a precursor in the synthesis of fluorinated pharmaceuticals.
Industry: Utilized in the development of advanced materials with specific fluorinated properties.
Mechanism of Action
The mechanism by which Bicyclo[2.2.0]hexa-1,3,5-triene,2,3,5,6-tetrafluoro-(9ci) exerts its effects involves interactions with various molecular targets. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in a range of chemical reactions. The pathways involved include electrophilic and nucleophilic interactions, leading to the formation of stable fluorinated products .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.0]hexa-2,5-diene,1,2,3,4,5,6-hexafluoro-: Another fluorinated bicyclic compound with similar structural features.
Hexafluorobicyclo[2.2.0]hexa-2,5-diene: Known for its high fluorine content and unique reactivity.
Uniqueness
Bicyclo[2.2.0]hexa-1,3,5-triene,2,3,5,6-tetrafluoro-(9ci) is unique due to its specific arrangement of fluorine atoms and the resulting chemical properties. Its distinct reactivity and stability make it valuable for various applications in scientific research and industry .
Properties
Molecular Formula |
C6H6F4 |
|---|---|
Molecular Weight |
154.11 g/mol |
IUPAC Name |
2,3,5,6-tetrafluorobicyclo[2.2.0]hexane |
InChI |
InChI=1S/C6H6F4/c7-3-1-2(5(3)9)6(10)4(1)8/h1-6H |
InChI Key |
GWMIMBGDYRPUNL-UHFFFAOYSA-N |
Canonical SMILES |
C12C(C(C1F)F)C(C2F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(1R)-1-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-2-(4-fluorophenyl)-2-oxoethoxy]acetic acid](/img/structure/B13422938.png)


![(2R,3R,4S,5S,6R)-2-[[(2R,3R)-2-(4-hydroxy-3-methoxyphenyl)-5-(3-hydroxypropyl)-7-methoxy-2,3-dihydro-1-benzofuran-3-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13422948.png)
![4-[5-methyl-4-[4-[3-methyl-5-oxo-1-(4-sulfophenyl)pyrazol-4-ylidene]but-2-en-2-yl]-3-oxo-1H-pyrazol-2-yl]benzenesulfonic acid](/img/structure/B13422956.png)


![2-[[4-(trifluoromethyl)phenyl]methyl]-4,5-dihydro-1H-imidazole](/img/structure/B13422971.png)
![(2S,3S,4S,5R)-6-[[(4R,4aS,7R,7aR,12bS)-4a,7-dihydroxy-3-prop-2-enyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13422973.png)


![N-[(1S,2S)-2-(Dimethylamino)cyclohexyl]-3,4-difluoro-N-methyl-benzamide](/img/structure/B13422999.png)

